molecular formula C16H16F3N3O2S B7020941 1-[5-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carbonyl]thiophen-2-yl]ethanone

1-[5-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carbonyl]thiophen-2-yl]ethanone

Cat. No.: B7020941
M. Wt: 371.4 g/mol
InChI Key: ROSXPOVIPAGVKV-UHFFFAOYSA-N
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Description

1-[5-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carbonyl]thiophen-2-yl]ethanone is a complex organic compound featuring multiple functional groups including imidazole, piperidine, and thiophene moieties. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-[5-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carbonyl]thiophen-2-yl]ethanone typically involves multi-step organic reactions. Starting from commercially available precursors, such as 5-(trifluoromethyl)-1H-imidazole, the compound undergoes sequential alkylation, acylation, and cyclization reactions to construct the final structure. Reaction conditions often include the use of base catalysts, solvents like dichloromethane or dimethylformamide, and controlled temperatures ranging from -20°C to 80°C.

Industrial Production Methods: : Large-scale industrial production may leverage flow chemistry techniques to ensure consistent product quality and efficient processing. This includes continuous reaction setups, optimized to maintain precise reaction conditions, and the use of specialized equipment for purification and isolation.

Chemical Reactions Analysis

Types of Reactions: : 1-[5-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carbonyl]thiophen-2-yl]ethanone undergoes various chemical reactions including:

  • Oxidation: : Can be oxidized using reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation with palladium on carbon can reduce double bonds within the molecule.

  • Substitution: : The trifluoromethyl and imidazole groups provide reactive sites for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: : Reagents like sodium hydride for deprotonation, N-bromosuccinimide for bromination, and lithium aluminum hydride for reductions are commonly used. Reactions are typically carried out under inert atmospheres such as nitrogen or argon.

Major Products Formed: : The reactions can yield various derivatives including hydroxylated, halogenated, or alkylated analogs, depending on the conditions and reagents used.

Scientific Research Applications

Chemistry: : In synthetic chemistry, the compound serves as a building block for constructing more complex molecules, particularly those requiring specific electronic or steric properties imparted by the trifluoromethyl group.

Biology: : It is studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules through its multifaceted functional groups.

Medicine: : Research investigates its potential therapeutic effects, possibly targeting specific enzymes or receptors due to the unique binding capabilities of its imidazole and piperidine moieties.

Industry: : Utilized in material science for the development of specialized polymers or in the agrochemical industry for novel pesticide development.

Mechanism of Action

Molecular Targets and Pathways: : The compound's mechanism of action often involves binding to specific active sites on enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding with target molecules. Pathways involved include modulation of enzyme activity or inhibition of receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Other Compounds

  • 1-[5-[3-[5-methyl-1H-imidazol-2-yl]piperidine-1-carbonyl]thiophen-2-yl]ethanone: : Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.

  • 1-[5-[3-[5-(difluoromethyl)-1H-imidazol-2-yl]piperidine-1-carbonyl]thiophen-2-yl]ethanone: : The difluoromethyl analog has reduced electron-withdrawing effects compared to the trifluoromethyl version.

  • 1-[5-[3-[5-(trifluoromethyl)-1H-pyrrole-2-yl]piperidine-1-carbonyl]thiophen-2-yl]ethanone: : Substitutes imidazole with pyrrole, altering its electron density and interaction with biological targets.

Uniqueness: : The compound's combination of functional groups—trifluoromethyl, imidazole, piperidine, and thiophene—gives it a unique profile that can be tailored for specific scientific and industrial applications. Its synthetic versatility and potential for chemical modification make it a valuable subject for ongoing research.

Properties

IUPAC Name

1-[5-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carbonyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2S/c1-9(23)11-4-5-12(25-11)15(24)22-6-2-3-10(8-22)14-20-7-13(21-14)16(17,18)19/h4-5,7,10H,2-3,6,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSXPOVIPAGVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CCCC(C2)C3=NC=C(N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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